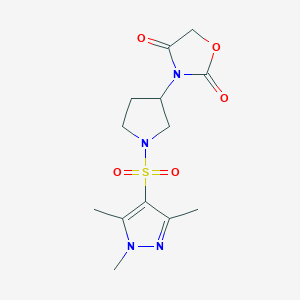

3-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

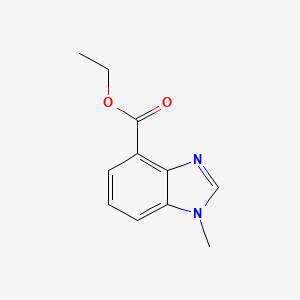

Synthesis of Heterocyclic Compounds

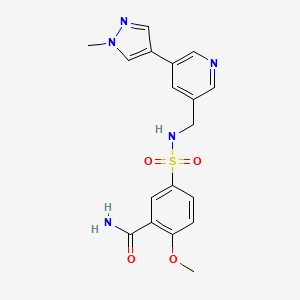

Research has focused on synthesizing novel heterocyclic compounds containing sulfonamido moieties, aiming to develop new antibacterial agents. The precursor compounds have been reacted with various active methylene compounds to produce derivatives like pyran, pyridine, and pyridazine. Additionally, hydrazone towards hydrazine derivatives has been studied to give pyrazole and oxazole derivatives. These synthesized compounds were evaluated for their antibacterial activities, with several showing high activity (Azab et al., 2013). Similarly, sulfur-functionalized aminoacrolein derivatives have been used for the selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating the versatility of sulfonamide groups in medicinal chemistry (Tucker et al., 2015).

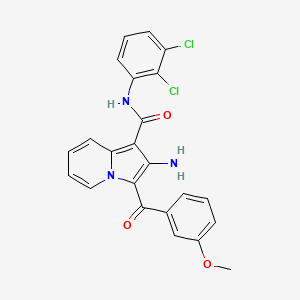

Antimicrobial and Anticancer Properties

Novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moieties have been synthesized, showing significant antimicrobial activities. These findings highlight the potential of sulfonamide-bearing heterocycles in developing new antimicrobial agents (Alsaedi et al., 2019). Moreover, certain pyrazolo[4,3-c]pyridine derivatives have been investigated for their anticancer activity, with some showing promising results against breast, liver, and colon carcinoma cell lines. This underscores the importance of these compounds in the search for new anticancer drugs (Metwally & Deeb, 2018).

Antioxidant and Antihyperglycemic Agents

Research into pyrazolopyridine derivatives has also identified compounds with significant antioxidant properties, offering a foundation for the development of new antioxidant agents. These findings suggest a promising avenue for the creation of drugs targeting oxidative stress-related diseases (Gouda, 2012). Additionally, novel thiazolidine-2,4-diones have been evaluated as antihyperglycemic agents, revealing their potential in managing diabetes and related metabolic disorders (Wrobel et al., 1998).

Future Directions

properties

IUPAC Name |

3-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O5S/c1-8-12(9(2)15(3)14-8)23(20,21)16-5-4-10(6-16)17-11(18)7-22-13(17)19/h10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLRFQZVSHFPEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858957.png)

![N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2858959.png)

![1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea](/img/structure/B2858962.png)

![N'-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2858965.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2858966.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methylpiperidine](/img/structure/B2858968.png)